molecular formula C18H17FN4OS B4939084 1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4939084
M. Wt: 356.4 g/mol
InChI Key: UZZCMCJTBTXWJV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form a thiourea intermediate. This intermediate is then reacted with 1-phenylpropylamine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-5-(hydroxymethyl)-4-isopropyl-2-phenylimidazole
  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid

Uniqueness

1-(4-Fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS/c1-2-15(12-6-4-3-5-7-12)16-22-23-18(25-16)21-17(24)20-14-10-8-13(19)9-11-14/h3-11,15H,2H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZCMCJTBTXWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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